2-(4-Chlorophenyl)succinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

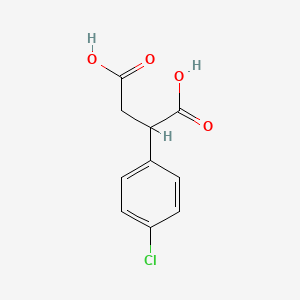

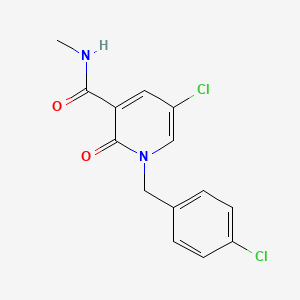

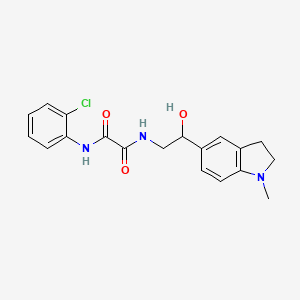

2-(4-Chlorophenyl)succinic acid is a chemical compound with the molecular formula C10H9ClO4 . It is a derivative of succinic acid, where one of the hydrogen atoms from the methylene group is replaced by a 4-chlorophenyl group .

Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)succinic acid consists of a succinic acid backbone with a 4-chlorophenyl group attached. The InChI code for this compound is 1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) .Applications De Recherche Scientifique

Enantioseparation by Countercurrent Chromatography

2-(4-Chlorophenyl)succinic acid was successfully enantioseparated using countercurrent chromatography. Hydroxypropyl-β-cyclodextrin was employed as a chiral selector in a solvent system comprising n-hexane, ethyl acetate, and phosphate buffer. This process demonstrated a method for optimizing enantioseparation conditions, particularly regarding the influence of injection volume on resolution. It achieved more than 70%-75% recovery of each enantiomer with 99.0% purity (Yang Jin et al., 2020).

Production and Purification in Biochemistry

- Succinic acid, a derivative of 2-(4-Chlorophenyl)succinic acid, has been recognized for its broad usage as a precursor in various industries including food, chemicals, and pharmaceuticals. Innovations in metabolic engineering and fermentation processes have been developed for biological production from renewable resources, focusing on strain selection and process optimization (M. Jiang et al., 2017).

- Another approach in biotechnological production uses genetically engineered microorganisms. Strains such as Escherichia coli have been modified for enhanced succinic acid production, showcasing improved performance indices like titer, yield, and productivity (J. Ahn et al., 2016).

Industrial Applications and Market Potential

- Biotechnology research has revealed the potential of succinic acid in various industries. Applications range from food and pharmaceuticals to biodegradable plastics and solvents. High-yield fermentation processes using organisms like Actinobacillus succinogenes have been developed, with potential for significant production scales (J. Zeikus et al., 1999).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFXJIDIVHRKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)succinic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2988452.png)

![3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole](/img/structure/B2988453.png)

![2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2988454.png)

![2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone](/img/structure/B2988459.png)

![(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2988463.png)

![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)